Pyrazolo[1,5-a]pyridin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWORWAKEFTHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717462 | |
| Record name | Pyrazolo[1,5-a]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101120-37-9 | |
| Record name | Pyrazolo[1,5-a]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyridin 5 Amine and Its Derivatives
Cyclization Strategies for Pyrazolo[1,5-a]pyridine (B1195680) Core Formation
The construction of the pyrazolo[1,5-a]pyridine fused ring system is predominantly accomplished through cyclization reactions. These strategies are valued for their efficiency in building the core structure from versatile starting materials.
A frequently employed and robust strategy for the synthesis of the pyrazolo[1,5-a]pyridine core involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov In this reaction, the 5-aminopyrazole serves as a binucleophile, reacting with the two electrophilic centers of the dicarbonyl compound to form the second six-membered ring. This method is highly adaptable, allowing for the synthesis of a wide array of derivatives. nih.gov
The reaction mechanism for the condensation of a 5-aminopyrazole with a β-dicarbonyl compound proceeds through a well-established sequence of three key steps. nih.gov
Nucleophilic Addition: The process initiates with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the electrophilic carbonyl carbons of the β-dicarbonyl compound. This forms a tetrahedral intermediate which then eliminates a molecule of water to generate an enamine or imine intermediate.
Cyclization: The second step involves an intramolecular cyclization. The nucleophilic C-4 of the pyrazole (B372694) ring attacks the second carbonyl carbon of the β-dicarbonyl moiety. This ring-closing step forms the new six-membered ring, resulting in a bicyclic intermediate. A plausible mechanistic pathway involves the initial nucleophilic addition followed by cyclization. nih.govacs.org
Dehydration: The final step is a dehydration (aromatization) event, where a molecule of water is eliminated from the bicyclic intermediate to generate the stable, aromatic pyrazolo[1,5-a]pyridine ring system. nih.gov
The choice of the β-dicarbonyl compound is a critical factor that directly dictates the substitution pattern on the newly formed pyridine (B92270) ring. nih.gov By selecting different β-dicarbonyl compounds, chemists can strategically introduce a variety of functional groups at specific positions, thereby fine-tuning the steric and electronic properties of the final molecule. For example, using an unsymmetrical β-dicarbonyl like ethyl acetoacetate (B1235776) can lead to the formation of a specific regioisomer. The reaction of N-amino-2-iminopyridines with various β-dicarbonyl compounds demonstrates how the structure of the dicarbonyl reactant determines the final substituents on the heterocyclic product. nih.gov
| β-Dicarbonyl Compound | Resulting Substituents on Pyridine Ring | Example Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | -CH3 and -COOEt | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 94 | nih.gov |
| Ethyl benzoylacetate | -Ph and -COOEt | 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 85 | nih.gov |
| Acetylacetone | -CH3 and -COCH3 | 3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile | 81 | nih.gov |
| Methyl propionylacetate | -CH2CH3 and -COOMe | 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | 84 | nih.gov |
The condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds typically requires either acidic or basic conditions to proceed efficiently. nih.gov
Acidic Conditions: Acid catalysts, such as acetic acid, facilitate the reaction by protonating the carbonyl oxygen of the β-dicarbonyl compound. acs.org This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aminopyrazole. Studies on related syntheses have shown that the concentration of the acid can significantly impact the reaction yield. For instance, increasing the molar equivalents of acetic acid in the reaction of an N-aminopyridine with ethyl acetoacetate led to a marked improvement in product yield. nih.gov
Basic Conditions: Alternatively, base catalysis can be employed. A base, such as sodium ethanolate, can deprotonate the amino group of the pyrazole, increasing its nucleophilicity. nih.gov The base can also generate an enolate from the β-dicarbonyl compound, which can then participate in the cyclization sequence.
| Entry | Acid (molar equiv.) | Atmosphere | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | HOAc (2) | Air | 34 | nih.gov |
| 2 | HOAc (4) | Air | 52 | nih.gov |
| 3 | HOAc (6) | Air | 78 | nih.gov |
| 4 | HOAc (6) | O2 | 94 | nih.gov |
Table based on the reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) to form Pyrazolo[1,5-a]pyridine 4a. nih.gov
The efficiency of the cyclization can be further enhanced through the use of catalysts. nih.gov Lewis acids are particularly effective in this role. They function by coordinating to the carbonyl oxygen atom of the β-dicarbonyl compound, which significantly increases its electrophilic character and facilitates the initial nucleophilic attack by the aminopyrazole. fiveable.me While strong Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) have been explored, they were found to be less effective in certain cross-dehydrogenative coupling reactions for pyrazolo[1,5-a]pyridine synthesis compared to acetic acid. nih.gov Similarly, Lewis bases can be used to activate the nucleophile (the aminopyrazole) or the dicarbonyl compound.
Three-component reactions represent a highly efficient and atom-economical approach for the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyridines in a single step. nih.govrsc.org This strategy involves the simultaneous reaction of three different starting materials in one pot, which allows for the rapid generation of molecular diversity.
A notable example is the one-pot reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds (such as dimedone or 1,3-cyclohexanedione). researchgate.net This reaction proceeds through a sequence of Knoevenagel and Michael reactions, followed by an intramolecular condensation and subsequent oxidation, to afford the final pyrazolopyridine or pyrazoloquinoline derivatives in high yields. researchgate.net The use of water as a solvent and a reusable catalyst like tetrapropylammonium (B79313) bromide highlights the green chemistry advantages of this approach. researchgate.net This methodology is particularly advantageous for creating libraries of structurally diverse compounds for biological screening. nih.gov
Cyclocondensation Reactions of N-Aminopyridinium Ylides with Dipolarophiles
Cyclocondensation reactions involving N-aminopyridinium ylides serve as a powerful tool for the construction of the pyrazolo[1,5-a]pyridine core. These ylides, which are 1,3-dipoles, react with various dipolarophiles to yield the fused heterocyclic system.
The [3+2] cycloaddition reaction is a key method for synthesizing pyrazolo[1,5-a]pyridines. In this reaction, N-aminopyridinium ylides react with alkynes and alkenes, which act as dipolarophiles. rsc.org
Recent research has demonstrated the utility of this approach with a variety of substrates. For instance, a direct [3+2] cycloaddition of N-aminopyridinium ylides with ynals not only constructs the pyrazolo[1,5-a]pyridine core but also introduces a cyano group in a single step. rsc.org In this transformation, the N-aminopyridinium ylide serves a dual role as both a 1,3-dipole and a nitrogen source. rsc.org
Furthermore, Cu(OAc)₂·H₂O-promoted oxidative [3+2]-annulation of nitroalkenes with in situ generated pyridinium (B92312) imines provides an efficient route to pyrazolo[1,5-a]pyridines. researchgate.net This method is notable for its broad scope, accommodating both electron-rich and electron-deficient nitroalkenes, as well as various aminopyridinium salts. researchgate.net The reaction with α-fluoronitroalkenes offers a direct synthesis of 3-fluoro-pyrazolo[1,5-a]pyridines. researchgate.net
A regioselective cycloaddition strategy employing the hypervalent iodine reagent, PhI(OAc)₂, has been developed for the reaction of N-aminopyridinium ylides with electron-deficient alkenes. researchgate.netthieme-connect.com This method allows for the synthesis of a variety of multi-functionalized pyrazolo[1,5-a]pyridine architectures under mild conditions. researchgate.netthieme-connect.com The reaction is tolerant of various substituents on both the pyridine ring and the alkene. organic-chemistry.org
Visible-light-induced radical-mediated 1,3-dipolar cycloaddition represents another advancement in this area. researchgate.net Single-electron oxidation of N-aminopyridinium ylides generates radical cations that can undergo cycloaddition with a broader range of alkene substrates. researchgate.net
The table below summarizes various dipolarophiles used in [3+2] cycloaddition reactions with N-aminopyridinium ylides for the synthesis of pyrazolo[1,5-a]pyridine derivatives.
| Dipolarophile | Reagent/Condition | Product Type | Reference |
| Ynals | Dual reactivity of ylide | Cyanated pyrazolo[1,5-a]pyridines | rsc.org |
| Nitroalkenes | Cu(OAc)₂·H₂O | 3-Nitro- or 3-Fluoro-pyrazolo[1,5-a]pyridines | researchgate.net |
| Electron-deficient alkenes | PhI(OAc)₂ | Multi-functionalized pyrazolo[1,5-a]pyridines | researchgate.netthieme-connect.com |
| Alkenes | Visible light | β-Aminoethylpyridines (via adduct) | researchgate.net |
| Perfluoroalkynylphosphonates | Base | Perfluoroalkylated pyrazolo[1,5-a]pyridines | researchgate.net |
The regioselectivity of the [3+2] cycloaddition is a critical aspect of the synthesis. In the PhI(OAc)₂-promoted reaction with electron-deficient alkenes, a high degree of regioselectivity is observed. researchgate.netorganic-chemistry.org Mechanistic studies suggest that this reaction proceeds through a pathway involving Michael addition, subsequent cyclization, and finally, oxidative elimination. organic-chemistry.org
For the reaction of N-aminopyridinium ylides with ynals, the transformation is proposed to proceed via a [3+2] cycloaddition to form the pyrazolo[1,5-a]pyridine core, with the ylide also acting as a nitrogen source for the cyano group. rsc.org
In the case of visible-light-induced cycloadditions, the mechanism involves the generation of a radical cation from the N-aminopyridinium ylide via single-electron oxidation. researchgate.net This radical cation then undergoes a 1,3-cycloaddition with the alkene, followed by homolytic cleavage of the N-N bond. researchgate.net
The thermal reaction of certain pyridinium ylides can also lead to pyrazolo[1,5-a]pyridines through a process of cyclization followed by dehydrogenation. semanticscholar.org
One-Pot Cyclization Methodologies
One-pot synthesis offers an efficient and atom-economical approach to complex molecules. A one-pot, domino three-component condensation reaction has been described for the synthesis of 7-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitriles. This reaction involves an aldehyde, 3(5)-amino-5(3)-methylpyrazole, and malononitrile (B47326) in ethanol (B145695) at reflux, without the need for a catalyst. researchgate.net
Another one-pot methodology involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This condensation reaction, which can be catalyzed by acids or bases, proceeds via nucleophilic addition of the amino group to a carbonyl carbon, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine (B1248293) ring. nih.gov
A recently developed one-pot cyclization method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives involves the reaction of amino pyrazoles with enaminones or chalcones in the presence of sodium halides. nih.gov This approach combines cyclization with oxidative halogenation. nih.gov
The following table outlines different one-pot methodologies for the synthesis of pyrazolo[1,5-a]pyridine and related pyrimidine (B1678525) derivatives.
| Reactants | Conditions | Product Type | Reference |
| Aldehyde, 3(5)-amino-5(3)-methylpyrazole, malononitrile | Ethanol, reflux | 7-Amino-pyrazolo[1,5-a]pyrimidine-6-carbonitriles | researchgate.net |
| 5-Aminopyrazoles, β-dicarbonyl compounds | Acid or base catalysis | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| Amino pyrazoles, enaminones/chalcones, sodium halides | Oxidative halogenation | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
| Phenyl hydrazine, 3-aminocrotononitrile, benzaldehyde, thiobarbituric acid | p-TSA, water | Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one | nih.gov |
| 5-Amino-3-methyl-1-phenylpyrazole, benzaldehyde, thiobarbituric acid | p-TSA, solvent-free | Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one | nih.gov |
Cyclization from 5-Aminopyrazoles and Alkynyl Aldehydes
A cascade 6-endo-dig cyclization reaction has been developed for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.govnih.gov This method utilizes C≡C bond activation with silver, iodine, or N-bromosuccinimide (NBS) to produce a variety of functionalized pyrazolo[3,4-b]pyridines with excellent regioselectivity. nih.govnih.gov The reaction demonstrates good functional group tolerance and has been applied to the modification of natural products. nih.gov
The reaction conditions can be tuned to favor the formation of either halogenated or non-halogenated products. nih.govresearchgate.net For example, the addition of iodine to the reaction system leads to the formation of iodinated pyrazolo[3,4-b]pyridines. nih.gov
Functionalization and Derivatization Strategies at the 5-Amino Position
The 5-amino group of pyrazolo[1,5-a]pyridin-5-amine and its derivatives provides a key site for further functionalization, allowing for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the 5-Position
Nucleophilic aromatic substitution (SNAr) is a prominent strategy for modifying the pyrazolo[1,5-a]pyrimidine core. For instance, a method for the functionalization at the 5-position has been designed using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate). nih.gov This likely proceeds through the formation of an intermediate species that facilitates nucleophilic substitution by a secondary amine to form a new C-N bond. nih.gov This methodology can be performed in a one-pot manner with high yields. nih.gov
In a related heterocyclic system, 2,4-diazidopyrido[3,2-d]pyrimidine undergoes SNAr reactions with various N-, O-, and S-nucleophiles to afford 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. nih.gov These reactions demonstrate the feasibility of introducing a range of functional groups at the 5-position of a fused pyrimidine ring system. nih.gov
The table below provides examples of nucleophiles used in SNAr reactions at the 5-position of pyrazolo[1,5-a]pyrimidine and related systems.
| Substrate | Nucleophile | Reagent/Condition | Product | Reference |
| Pyrazolo[1,5-a]pyrimidine | Secondary amine | PyBroP | 5-amino functionalized derivative | nih.gov |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | N-nucleophiles (amines, ammonia, hydrazine) | DCM | 5-amino substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | nih.gov |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | S-nucleophiles (thiols) | K₂CO₃/DMF or NEt₃/DCM | 5-thio substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | nih.gov |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary amines | Room temperature | 6-Alkoxy-4-alkylamine-5-nitropyrimidine | chemrxiv.org |
Reaction with Various Amines and Alkoxides
The synthesis of functionalized pyrazolo[1,5-a]pyridines can be achieved through the reaction of precursor molecules with a variety of amines and alkoxides. These nucleophiles enable the introduction of diverse functional groups, which can significantly influence the biological activity of the resulting compounds. For instance, modifications involving different amine subunits play a crucial role in the activity and selectivity of these compounds as inhibitors of certain enzymes. nih.gov The strategic introduction of piperazine (B1678402) and piperidine (B6355638) derivatives has been shown to be particularly promising. nih.gov
Post-Functionalization Approaches for Structural Diversity
Post-functionalization is a key strategy for diversifying the pyrazolo[1,5-a]pyridine core, allowing for the introduction of a wide array of functional groups. nih.gov The pyrazolo[1,5-a]pyrimidine core can be readily modified through simple aromatic substitution reactions such as nitration, halogenation, and formylation. rsc.org This versatility allows for the incorporation of suitable functional groups at various positions, enhancing the potential for developing compounds with specific biological activities. rsc.org Researchers have developed numerous synthetic pathways for both the initial preparation and subsequent functionalization of this scaffold, leading to improved structural diversity. nih.gov
Introduction of Specific Functional Groups via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing specific functional groups onto the pyrazolo[1,5-a]pyridine scaffold. nih.gov These reactions, including the Suzuki-Miyaura and Heck reactions, are widely used to attach aryl, heteroaryl, and other moieties, which can significantly enhance the biological activity and structural diversity of the compounds. nih.govrsc.org This methodology has proven effective for the synthesis of biologically important substituted pyrimidines from readily available substrates under mild conditions. nih.govacs.org For example, palladium-catalyzed C-N cross-coupling is a common and effective method for synthesizing aminated heterocycles. researchgate.net A notable application is the direct regioselective oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]pyridines with various five-membered heteroarenes, which proceeds without the need for pre-activation or directing groups. rsc.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reactants | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines, Five-membered heteroarenes | Pd(OAc)₂, AgOAc | C-H/C-H cross-coupled products | rsc.org |
| 2-Arylacetaldehyde, Azole-amine | PdCl₂ | Fused imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines | acs.org |
| Aminobenzodiazines, 2,3-Dihalopyridines | Pd catalyst with L7 ligand | Tetraheterocyclic compounds | acs.org |
Click Chemistry Applications in Derivatization
Click chemistry has emerged as a vital tool for the functionalization of pyrazolo[1,5-a]pyridine derivatives. This approach facilitates the attachment of various bioactive moieties, such as peptides and fluorescent tags, enabling the rapid development of multifunctional compounds for diagnostic and therapeutic applications. nih.gov
Green Chemistry and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for the synthesis of pyrazolo[1,5-a]pyridine derivatives. bme.hurasayanjournal.co.in These green chemistry approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. rasayanjournal.co.in
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a popular green chemistry technique for the synthesis of pyrazolo[1,5-a]pyridine derivatives. nih.govresearchgate.net Microwave irradiation significantly accelerates reaction times and often improves yields compared to conventional heating methods. rsc.orgrsc.org This method has been successfully applied to various reaction types, including cyclization and multicomponent reactions, providing a highly efficient route to these complex heterocycles. nih.govrsc.org For instance, a microwave-assisted approach was developed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines, achieving high yields in a short reaction time under solvent-free conditions. rsc.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles | Microwave-assisted (solvent-free) | Short | High | rsc.org |
| Three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds | Microwave-assisted | Minutes | High | rsc.org |
| Synthesis of 1,2,4-triazolo[1,5-a]pyridines | Microwave-assisted | 15 min | 85-93% | rsc.org |
| Synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines | Microwave-assisted (solvent-free) | Shorter times | Higher yields | unr.edu.ar |
Sonochemical Synthetic Strategies
Ultrasound irradiation, or sonochemistry, is another green synthetic method that has been effectively employed for the synthesis of pyrazolo[1,5-a]pyridine derivatives. nih.govresearchgate.net Sonication can promote reactions by creating localized high temperatures and pressures, leading to shorter reaction times and improved yields. bme.huresearchgate.net This method is often simple, with an easy work-up and mild reaction conditions. nih.govresearchgate.net A notable example is the synthesis of pyrazolo[1,5-a]pyrimidines via the ultrasonic cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole, which was completed in just 5 minutes with satisfactory yields. nih.govresearchgate.net More recently, a convenient sonochemical synthetic strategy for multisubstituted pyrazolo[1,5-a]pyridine derivatives has been developed through the reaction of 1-amino-2(1H)-pyridine-2-imine derivatives with dialkyl acetylenedicarboxylate (B1228247) or alkenyl derivatives. acs.org
Catalyst-Free Conditions in Cycloaddition Reactions
The synthesis of functionalized pyrazolo[1,5-a]pyridines can be achieved under catalyst-free conditions through [3+2] cycloaddition reactions. One notable approach involves the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. researchgate.net This method proceeds in N-methylpyrrolidone (NMP) as the solvent under an oxygen atmosphere at room temperature. researchgate.net The reaction mechanism is proposed to occur via a sequence of cycloaddition, oxidation, and aromatization steps to yield the final products. researchgate.net This strategy is advantageous as it avoids the use of metal catalysts and operates under mild conditions. researchgate.net
Another efficient catalyst-free method utilizes sonochemical activation for the [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines. d-nb.info This one-pot synthesis provides a convenient route to a variety of polysubstituted pyrazolo[1,5-a]pyridines in good to excellent yields. d-nb.info The reaction conditions were optimized, and it was found that conducting the reaction in ethanol under sonication at 85 °C provides superior results compared to thermal heating. d-nb.info
The following table summarizes representative examples of catalyst-free cycloaddition reactions for the synthesis of pyrazolo[1,5-a]pyridine derivatives.
| Starting Material 1 | Starting Material 2 | Solvent | Conditions | Product | Yield (%) | Reference |
| 1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate (DMAD) | Ethanol | Sonication, 85 °C, 110 W | 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 92 | d-nb.info |
| 1-Amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate (DMAD) | Ethanol | Sonication, 85 °C, 110 W | 7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 90 | d-nb.infonih.gov |
| 1-Amino-2-imino-4-(4-nitrophenyl)-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate (DMAD) | Ethanol | Sonication, 85 °C, 110 W | 7-Amino-6-cyano-5-(4-nitrophenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | 89 | d-nb.infonih.gov |
| N-Aminopyridine | α,β-Unsaturated carbonyl compound | NMP | O₂, Room Temperature | Functionalized pyrazolo[1,5-a]pyridine | up to 95 | researchgate.net |
Cross-Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) reactions represent an efficient and atom-economical approach for the synthesis of pyrazolo[1,5-a]pyridine derivatives. beilstein-journals.orgnih.gov This methodology allows for the formation of C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov
An effective CDC process for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridines involves the reaction of N-amino-2-iminopyridines with β-ketoesters and β-diketones. beilstein-journals.orgnih.gov This reaction is promoted by acetic acid and molecular oxygen, the latter serving as a green oxidant. beilstein-journals.orgnih.gov The reaction proceeds efficiently under an air or oxygen atmosphere, and the presence of acetic acid is crucial for the reaction to occur. beilstein-journals.org The proposed mechanism involves a formal acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization under catalyst-free conditions. nih.gov
The scope of this reaction is broad, accommodating various substituents on both the N-amino-2-iminopyridine and the 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov The presence of either electron-donating or electron-withdrawing groups on the aryl moiety of the N-amino-2-iminopyridine does not significantly affect the outcome of the CDC process. nih.gov
Below is a table showcasing examples of pyrazolo[1,5-a]pyridine synthesis via cross-dehydrogenative coupling.
| N-Amino-2-iminopyridine Derivative | 1,3-Dicarbonyl Compound | Solvent | Conditions | Product | Yield (%) | Reference |
| 1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | Ethanol/Acetic Acid | O₂, 130 °C, 18 h | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 94 | beilstein-journals.orgnih.gov |
| 1-Amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | Ethanol/Acetic Acid | O₂, 130 °C, 18 h | 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 90 | nih.gov |
| 1-Amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile | Methyl propionylacetate | Ethanol/Acetic Acid | O₂, 130 °C, 18 h | 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | 84 | nih.gov |
| 1-Amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile | Methyl propionylacetate | Ethanol/Acetic Acid | O₂, 130 °C, 18 h | 7-Amino-5-(4-chlorophenyl)-6-cyano-2-ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester | 93 | nih.gov |
Isotopic Labeling and Deuteration Strategies
Isotopically labeled compounds are invaluable tools in the study of chemical and biochemical reaction mechanisms, as well as in metabolic pathway investigations. d-nb.info Deuterium (B1214612) is a commonly used isotopic label in such mechanistic studies. nih.gov
An efficient and straightforward method for the synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives has been developed. researchgate.netd-nb.infobeilstein-journals.orgnih.gov This strategy utilizes an α-H/D exchange of 1-aminopyridinium cations in a basic D₂O solution, followed by a 1,3-cycloaddition reaction with acetylenes. d-nb.infobeilstein-journals.org This approach achieves high regioselectivity and a high degree of deuterium incorporation. d-nb.infobeilstein-journals.org
The H/D exchange is typically performed using a solution of K₂CO₃ in D₂O at an elevated temperature (e.g., 80 °C) for a short duration. beilstein-journals.orgnih.gov After the exchange, the D₂O is evaporated, and the resulting deuterated 1-aminopyridinium salt is reacted with an acetylene (B1199291) derivative, such as dimethyl acetylenedicarboxylate (DMAD), in a suitable solvent like acetonitrile (B52724) to yield the 7-deuterated pyrazolo[1,5-a]pyridine. beilstein-journals.orgnih.gov The degree of deuteration can be conveniently determined by ¹H NMR spectroscopy. beilstein-journals.org
The following table presents data on the synthesis of deuterated pyrazolo[1,5-a]pyridine derivatives.
| 1-Aminopyridinium Salt | Acetylene Derivative | H/D Exchange Conditions | Cycloaddition Conditions | Product | Deuterium Content (%) | Yield (%) | Reference |
| 1-Aminopyridinium mesitylenesulfonate | Dimethyl acetylenedicarboxylate (DMAD) | K₂CO₃, D₂O, 80 °C, 5 min | MeCN, chloranil, rt, 1 h | Dimethyl 7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | 90 | 70 | beilstein-journals.org |
| 4-Methyl-1-aminopyridinium mesitylenesulfonate | Dimethyl acetylenedicarboxylate (DMAD) | K₂CO₃, D₂O, 80 °C, 5 min | MeCN, chloranil, rt, 1 h | Dimethyl 5-methyl-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | 95 | 65 | beilstein-journals.org |
| 4-Methoxy-1-aminopyridinium mesitylenesulfonate | Dimethyl acetylenedicarboxylate (DMAD) | K₂CO₃, D₂O, 80 °C, 5 min | MeCN, chloranil, rt, 1 h | Dimethyl 5-methoxy-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | 95 | 60 | beilstein-journals.org |
The use of deuterated organic compounds is widespread in biological and pharmacological research. nih.gov In recent years, deuteration has also emerged as a valuable tool in drug design. nih.gov The synthesis of deuterium-labeled pyrazolo[1,5-a]pyridines provides access to compounds that can be used to investigate reaction mechanisms. nih.gov For instance, deuterium-labeled pyridinium-N-imines have been employed in mechanistic studies of their conversion to pyrazolo[1,5-a]pyridines. nih.gov
The ability to selectively introduce deuterium at specific positions in the pyrazolo[1,5-a]pyridine core allows for detailed kinetic isotope effect studies, which can elucidate the rate-determining steps of chemical reactions and enzymatic transformations. Furthermore, isotopically labeled pyrazolo[1,5-a]pyridines can serve as internal standards in quantitative mass spectrometry-based assays, facilitating accurate pharmacokinetic and metabolic profiling of new drug candidates. The development of efficient deuteration methods is therefore of significant interest to the medicinal chemistry community. d-nb.info
Spectroscopic and Structural Characterization of Pyrazolo 1,5 a Pyridin 5 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Pyrazolo[1,5-a]pyridin-5-amine derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. researchgate.net
In the ¹H NMR spectrum of a representative derivative, such as 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, distinct signals correspond to each unique proton in the molecule. acs.org For instance, the protons of the ethyl ester group typically appear as a triplet and a quartet due to spin-spin coupling. The methyl group on the pyrazolo ring shows a characteristic singlet, while protons on the phenyl ring appear in the aromatic region of the spectrum. The amine (NH₂) protons often present as a broad singlet. acs.org
Detailed analysis of chemical shifts, integration values, and coupling constants in both ¹H and ¹³C NMR spectra allows researchers to piece together the complete molecular structure of these complex heterocyclic systems. researchgate.net
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester acs.org
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR (600 MHz, DMSO-d₆) | 1.32 (t, J = 7.2 Hz, 3H) | -OCH₂CH₃ |
| 2.62 (s, 3H) | 2-CH₃ | |
| 4.30 (q, J = 7.2 Hz, 2H) | -OCH₂CH₃ | |
| 7.20 (s, 1H) | Pyridine (B92270) Ring H | |
| 7.48–7.54 (m, 3H) | Phenyl Ring H | |
| 7.58–7.59 (m, 2H) | Phenyl Ring H | |
| 7.76 (s, 2H) | 7-NH₂ | |
| ¹³C NMR (150 MHz, DMSO-d₆) | 13.6, 13.7 | -OCH₂CH₃, 2-CH₃ |
| 59.0 | -OCH₂CH₃ | |
| 75.4 | C6 | |
| 102.0, 103.8 | C3, Pyridine Ring C | |
| 115.7 | CN | |
| 127.8, 128.1, 128.5 | Phenyl Ring C | |
| 137.2 | Phenyl Ring C (quaternary) | |
| 141.9, 142.6 | C3a, C5 | |
| 147.4 | C2 | |
| 155.5 | C7 | |
| 162.4 | C=O (Ester) |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound derivatives, it is crucial for confirming the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule. mdpi.com
In the analysis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, the mass spectrum shows a molecular ion peak (M⁺) that corresponds to the integer mass of the compound. acs.org HRMS analysis provides a much more precise mass measurement. By comparing the experimentally measured exact mass to the calculated mass for a proposed chemical formula, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. acs.org This confirmation is a critical step in verifying the identity of a newly synthesized derivative.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Pyrazolo[1,5-a]pyridine (B1195680) Derivative acs.org
| Compound | Formula | Calculated m/z | Found m/z |
|---|---|---|---|
| 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | C₁₉H₁₆N₄O₂ | 344.1273 | 344.1271 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.
For a substituted this compound derivative, the IR spectrum reveals key structural features. For example, the presence of an amino (-NH₂) group is indicated by characteristic stretching vibrations in the range of 3300-3500 cm⁻¹. acs.org A strong absorption band around 2220 cm⁻¹ is a clear indicator of a nitrile (-C≡N) group. The carbonyl (C=O) stretch of an ester group is typically observed as a strong, sharp peak in the region of 1700-1750 cm⁻¹. acs.org These characteristic absorptions provide direct evidence for the presence of specific functional groups, corroborating the structure determined by NMR and MS.
Table 3: Infrared (IR) Spectroscopy Data for 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester acs.org
| Frequency (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3456, 3317 | -NH₂ (Amino) stretch |
| 2216 | -C≡N (Cyano) stretch |
| 1709 | C=O (Carbonyl) stretch of ester |
X-ray Single-Crystal Diffraction for Absolute Configuration and Regioselectivity
For complex heterocyclic systems like this compound derivatives, synthesis can sometimes lead to different isomers (regioisomers). While spectroscopic methods like NMR are powerful, X-ray crystallography provides unambiguous proof of the connectivity of atoms and the final regiochemical outcome of the reaction. acs.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map of the molecule, from which the positions of all atoms can be determined. nih.gov This method was used to confirm the structure of related pyrazole (B372694) compounds, verifying bond angles and the arrangement of substituents in the solid state. nih.gov
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula.
This method serves as a crucial check for the purity and empirical formula of a newly synthesized this compound derivative. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence that the correct compound has been synthesized and is of high purity. This technique is often used in conjunction with mass spectrometry to confirm the molecular formula. d-nb.inforesearchgate.net
Table 4: Elemental Analysis Data for a Pyrazolo[1,5-a]pyrimidine (B1248293) Derivative ias.ac.in
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 63.60 | 63.67 |
| Hydrogen (H) | 3.82 | 3.89 |
| Nitrogen (N) | 26.91 | 26.82 |
Computational and Theoretical Studies on Pyrazolo 1,5 a Pyridin 5 Amine Systems
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural and electronic properties of heterocyclic compounds, including the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. DFT calculations, often combined with multinuclear magnetic resonance (NMR) spectroscopy, have been instrumental in the definitive structural assignment of complex derivatives within this class. For instance, GIAO-DFT calculations have been successfully employed to establish the precise structure of products resulting from the condensation of 3(5)-amino-4-phenyl-1H-pyrazole with β-dicarbonyl compounds containing a trifluoromethyl group, confirming the formation of 3-phenyl-5-(R)-7-trifluoromethylpyrazolo[1,5-a]pyrimidines.
Furthermore, DFT studies have been utilized to investigate the tautomeric forms of related compounds, such as pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which is crucial for understanding their biological activity as different tautomers can interact uniquely with biological targets. nih.gov Theoretical calculations of molecular orbitals and charge distribution using DFT can provide insights into the reactivity and potential reaction mechanisms of these heterocyclic systems.
A review of computational studies on pyrazolo[3,4-d]pyrimidine derivatives, an isomeric system, highlights the utility of DFT in combination with Hartree-Fock (HF) methods to study geometrical and structural parameters. nih.gov These studies involve the calculation of total energies, relative energies, bond lengths, bond angles, and dipole moments, all of which contribute to a deeper understanding of the molecule's stability and reactivity. nih.gov Such approaches could be invaluable in predicting the behavior of Pyrazolo[1,5-a]pyridin-5-amine.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule to a specific protein target. Numerous studies have employed molecular docking to investigate the potential of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine (B1195680) derivatives as inhibitors of various enzymes, particularly protein kinases, which are significant targets in cancer therapy. nih.govnih.gov
These simulations have been crucial in identifying key interactions between the pyrazolo[1,5-a]pyrimidine scaffold and the amino acid residues in the active site of kinases like CK2, EGFR, B-Raf, and CDKs. nih.gov For example, docking studies of pyrazolo[1,5-a]pyrimidine derivatives into the active site of the CK2 enzyme have revealed the importance of interactions with residues such as Val116 and Asp175 for inhibitory activity.
In the context of antimicrobial drug discovery, molecular docking has been used to study the interactions of fused pyrazolo[1,5-a]pyrimidine derivatives with DNA gyrase and secreted aspartic protease from C. albicans. elsevier.com These studies help in understanding the binding modes and energies, which are critical for the rational design of more potent antimicrobial agents. elsevier.com The insights gained from these docking studies on related systems can guide the virtual screening and design of this compound derivatives for various therapeutic targets.
Below is a table summarizing the findings from molecular docking studies on various pyrazolo[1,5-a]pyrimidine derivatives against different biological targets.
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Activity |
| Pyrazolo[1,5-a]pyrimidines | Protein Kinase CK2 | Val116, Asp175 | Anticancer |
| Fused Pyrazolo[1,5-a]pyrimidines | DNA Gyrase | - | Antimicrobial |
| Fused Pyrazolo[1,5-a]pyrimidines | C. albicans Secreted Aspartic Protease | - | Antifungal |
| Pyrazolo[1,5-a]pyrimidines | Cyclin-Dependent Kinases (CDKs) | - | Anticancer |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For the pyrazolo[1,5-a]pyrimidine class of compounds, these calculations, particularly using DFT and Time-Dependent DFT (TD-DFT), have been pivotal in characterizing their photophysical properties. rsc.orgrsc.org
One comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores utilized DFT and TD-DFT to analyze their absorption and emission spectra. rsc.orgrsc.org The electronic structure analysis revealed that the nature and position of substituents on the fused ring system significantly influence the intramolecular charge transfer (ICT) characteristics, which in turn govern the fluorescence properties. rsc.orgrsc.org For instance, electron-donating groups at position 7 were found to enhance absorption and emission intensities. rsc.orgrsc.org
These calculations also provide valuable information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. In a study on pyrazolo[1,5-a]pyrimidine and related derivatives as corrosion inhibitors, quantum chemical calculations were performed to correlate the electronic properties of the molecules with their inhibition efficiencies. researchgate.net
The following table presents key electronic properties calculated for a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, illustrating the impact of substituents on their photophysical behavior. rsc.orgrsc.org
| Substituent at position 7 | Absorption Max (nm) | Emission Max (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
| 4-Pyridyl | 352 | 434 | 16,300 | 0.01 |
| Phenyl | 358 | 440 | 18,200 | 0.85 |
| 4-Methoxyphenyl | 374 | 450 | 20,593 | 0.97 |
| 4-Nitrophenyl | 390 | 560 | 3,320 | 0.01 |
Conformational Analysis and Supramolecular Phenomena
The three-dimensional structure and intermolecular interactions of molecules are crucial for their function, particularly in biological systems and materials science. The pyrazolo[1,5-a]pyrimidine scaffold, being a rigid and planar fused ring system, serves as an excellent platform for studying conformational preferences and supramolecular assembly. nih.govnih.gov
While the core pyrazolo[1,5-a]pyridine system is largely planar, the substituents attached to it can have conformational flexibility. The study of the conformational lability of the reduced tetrahydropyrazolo[1,5-a]pyrimidine ring system has shown that different isomers can exhibit distinct conformational preferences, which could be critical for their interaction with biological targets.
Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have a known tendency to form crystals with noteworthy conformational and supramolecular arrangements. nih.gov The crystal packing of these compounds is often governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and other van der Waals forces. The analysis of the crystal structure of various pyrazolo[1,5-a]pyrimidines has revealed how different substituents can direct the formation of specific supramolecular motifs. Understanding these interactions is key to crystal engineering and the design of new materials with desired solid-state properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Pyrazolo 1,5 a Pyridin 5 Amine
Influence of Substituent Patterns on Pharmacological Properties
For instance, in the development of antitubercular agents, a library of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine analogs was synthesized to explore SAR. mdpi.com The studies revealed that the most effective compounds featured a 3-(4-fluoro)phenyl group combined with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents. mdpi.com Similarly, in the context of tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine (B1248293) moiety was identified as essential for forming a critical hinge interaction with the Met592 residue, a key factor in binding affinity. nih.gov The addition of various heterocyclic moieties, such as picolinamide (B142947) at the third position, was found to significantly enhance activity. nih.gov
The versatility of this scaffold allows for the introduction of diverse functional groups through methods like palladium-catalyzed cross-coupling, which can enhance biological activity and structural diversity. nih.gov This adaptability is crucial for tailoring the physicochemical properties of the resulting compounds in drug development. nih.gov
Impact of Substituents on Biological Activity and Selectivity
The nature and position of substituents are critical in determining not only the potency but also the selectivity of pyrazolo[1,5-a]pyrimidine derivatives. SAR studies have consistently shown that specific functional groups at defined positions can dramatically enhance inhibitory activity and selectivity for a particular biological target.
In the pursuit of selective Pim-1 kinase inhibitors, the substituent at the 5-position of the pyrazolo[1,5-a]pyrimidine core was found to be more critical for potency than the substituent at the 3-position. nih.gov This was attributed to key hydrogen bonding interactions with residues Asp-128 and Asp-131 in the Pim-1 binding site. nih.gov Replacing an initial (1-methylpiperidin-4-yl)methanamine (B49127) group at the 5-position with various other oxygen- and nitrogen-containing moieties revealed that an amino group provided the most potent Pim-1 inhibition compared to hydroxyl, ether, or sulfone groups. nih.gov
Similarly, in the development of FLT3-ITD inhibitors for acute myeloid leukemia (AML), optimization of a screening hit led to a series of potent and selective pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Compounds 17 and 19 from this series displayed exceptional potency, with IC50 values of 0.4 nM against FLT3-ITD. nih.gov
For PI3Kδ inhibitors, modifications at the C(5) position with different heteroaromatic systems, such as 2-(difluoromethyl)-1H-benzimidazole, and optimization of the amine subunit at another position with piperazine (B1678402) and piperidine (B6355638) derivatives, proved to be a successful strategy for increasing both activity and selectivity. mdpi.com
The table below summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinases, illustrating the impact of different substitution patterns.
| Compound | Target Kinase | R-Group at Position 5 (or other key position) | IC50 (nM) | Selectivity Notes |
| Compound 7 | Pim-1 | trans-1,4-diaminocyclohexane | Potent | Selective against Pim-2 |
| Compound 14 | Pim-1 | Sulfone-containing moiety | Less Potent | - |
| Compound 17 | FLT3-ITD | (Structure-specific) | 0.4 | Potent against quizartinib-resistant mutations |
| Compound 19 | FLT3-ITD | (Structure-specific) | 0.4 | Potent against quizartinib-resistant mutations |
| Compound 6 | PI3Kδ | 2-(difluoromethyl)-1H-benzimidazole (R1) / tert-butyl piperazine (R2) | 18 | High selectivity over other PI3K isoforms |
| Compound 11 | PI3Kδ | 2-(difluoromethyl)-1H-benzimidazole (R1) / 2-hydroxypropyl residue (R2) | 52 | - |
Optimization of Molecular Orientation for Enhanced Binding Affinity
Achieving an optimal molecular orientation within the target's binding site is paramount for high-affinity interactions. Research on pyrazolo[1,5-a]pyrimidine analogs has employed strategies to refine this orientation, thereby minimizing steric hindrance and maximizing favorable contacts.
In the design of second-generation Trk inhibitors, scaffold-hopping strategies were used to replace a 3-pyrrolidinol (B147423) moiety with 3-pyrazolyl groups. nih.gov This modification served to optimize the molecule's orientation and reduce steric conflicts within the binding pocket. nih.gov Further SAR studies revealed that incorporating a difluoro phenyl group and employing a ring-opening strategy for a pyrrolidine (B122466) ring also helped to optimize the molecular conformation for better binding. nih.gov The core scaffold's N1 atom consistently forms a crucial hydrogen bond with the Met592 residue in the kinase hinge region, anchoring the inhibitor. nih.gov
These interactions, which include hydrogen bonding, hydrophobic interactions, and π–π stacking, are significantly influenced by the substituents on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The precise placement of functional groups can therefore enhance binding affinity by ensuring the molecule adopts the most favorable conformation upon binding. nih.gov
Macrocyclization Effects on Binding Affinity and Selectivity
Macrocyclization, a strategy that involves linking two parts of a molecule to form a large ring, is increasingly used to optimize kinase inhibitors. scienceopen.comscienceopen.com This approach can pre-organize a compound into a bioactive conformation, reduce the entropic penalty upon binding, and enhance both affinity and selectivity. scienceopen.com
This strategy has been successfully applied to the pyrazolo[1,5-a]pyrimidine scaffold. In the development of highly selective Casein Kinase 2 (CK2) inhibitors, optimization of a pyrazolo[1,5-a]pyrimidine hinge-binding moiety included macrocyclization. nih.govbiorxiv.org This led to the discovery of compound IC19 , a macrocyclic derivative, and its acyclic counterpart, IC20 . biorxiv.org Both compounds showed high in vitro potency for CK2, with IC20 exhibiting a K D of 12 nM. nih.govbiorxiv.org Interestingly, in this specific case, the acyclic compound proved to be a more potent inhibitor, suggesting that the open scaffold already existed in a favorable co-planar orientation and that the additional constraints of cyclization did not improve binding. biorxiv.org However, both the macrocyclic and acyclic versions shared critical features for potency: a carboxylic acid group and a BOC group on the amine at the 5-position. nih.govbiorxiv.org
In another study, a series of pyrazolo[1,5-a]pyrimidine-based macrocyclic compounds were designed as potent pan-Trk inhibitors, demonstrating excellent physicochemical properties and oral pharmacokinetics, making them promising candidates for further development. scienceopen.com Macrocyclization can improve kinase selectivity due to the semi-rigid structure of the resulting molecule, which can be tailored to fit a specific kinase's active site more precisely than a more flexible acyclic inhibitor. scienceopen.com
The table below compares a macrocyclic compound to its acyclic precursor for CK2α inhibition.
| Compound | Type | Target | K D (nM) | Cellular IC50 | Notes |
| IC20 (31) | Acyclic | CK2α | 12 | Low micromolar | Highly selective and potent in vitro |
| IC19 (32) | Macrocyclic | CK2α | - | - | A derivative of IC20, also highly selective |
Relationship between Electronic Properties and Biological/Photophysical Activity
The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can have a direct and predictable impact on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.
A clear example is seen in the development of anti-mycobacterial agents. A study of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines showed a distinct dependence of activity on the electronic properties of the substituents. mdpi.com It was found that electron-donating groups on a phenyl ring at the 3'-position provided more potent anti-mycobacterial inhibition. mdpi.com Conversely, compounds with halogen or electron-withdrawing substituents at the same position were inactive. mdpi.com
Beyond biological activity, the pyrazolo[1,5-a]pyrimidine scaffold has also garnered significant attention in material science due to its notable photophysical properties. nih.gov The fused aromatic system is inherently fluorescent, and its emission characteristics can be modulated by the introduction of various functional groups. The electronic nature of these substituents can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby influencing its absorption and emission spectra. This makes the scaffold a versatile platform for creating novel fluorescent materials and probes. nih.gov
Advanced Applications in Medicinal Chemistry and Chemical Biology
Protein Kinase Inhibitors (PKIs)
Derivatives of pyrazolo[1,5-a]pyridine (B1195680) have emerged as a significant class of protein kinase inhibitors (PKIs). benthamdirect.com The scaffold acts as an effective hinge-binding core, a critical interaction for kinase inhibition. nih.gov This has led to the development of highly potent and selective inhibitors, including the FDA-approved drug selpercatinib (B610774), which features a pyrazolo[1,5-a]pyridine core and is used for treating cancers with RET kinase alterations. nih.gov
The primary mechanism by which pyrazolo[1,5-a]pyridine derivatives inhibit kinases is through ATP-competitive inhibition. nih.gov The pyrazole (B372694) portion of the scaffold can mimic the adenosine (B11128) fragment of ATP, allowing these compounds to occupy the ATP-binding pocket of kinases. studiauniversitatis.ro The nitrogen atoms in the bicyclic system are crucial for forming strong hydrogen bonds with the kinase hinge region, which is a key feature for potent inhibition. nih.gov For example, the pyrazolo[1,5-a]pyridine ring of the RET inhibitor selpercatinib occupies the adenosine binding pocket, forming interactions with the side chain of residue Y806. rsc.orgnih.gov By strengthening these hydrogen bonding interactions, inhibitors can achieve high potency. acs.org While ATP-competitive inhibition is the predominant mechanism, the versatile pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close structural relative, has been shown to produce both ATP-competitive and allosteric inhibitors, suggesting the potential for diverse mechanisms within the broader class of pyrazolo-fused heterocycles. nih.gov
The versatility of the pyrazolo[1,5-a]pyridine scaffold has enabled the development of inhibitors targeting a wide array of specific kinases implicated in cancer and other diseases.
RET (Rearranged during Transfection) Kinase: Selpercatinib is a highly selective RET kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) and thyroid cancers. nih.gov Building on this, a novel tricyclic pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine scaffold has been developed to create next-generation inhibitors like APS03118, which potently inhibit wild-type and mutated forms of RET. acs.org
p38 MAP Kinase: A series of pyrazolo[1,5-a]pyridine derivatives were designed and synthesized as potent inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways. researchgate.net
CSK (C-Terminal Src Kinase): In the search for immuno-oncology agents, screening of kinase inhibitor libraries identified a pyrazolo[1,5-a]pyridine scaffold as a potent inhibitor of CSK, a negative regulator of T-cell activation. nih.govacs.org
Yck2 (Yeast Casein Kinase 2): The pyrazolo[1,5-a]pyridine chemotype, originally developed for human p38α, was successfully repurposed to create selective inhibitors of the fungal kinase Yck2, demonstrating the scaffold's adaptability. biorxiv.org
Other Kinases: The structurally related pyrazolo[1,5-a]pyrimidine scaffold has shown inhibitory activity against a broad range of kinases, including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1, highlighting the potential of the fused pyrazole ring system in targeting diverse kinomes. nih.gov
A major challenge in kinase inhibitor therapy is the emergence of drug resistance, often through mutations in the kinase domain. The pyrazolo[1,5-a]pyridine scaffold has proven to be a valuable template for designing next-generation inhibitors that can overcome this resistance. acs.org
First-generation RET inhibitors are susceptible to resistance caused by mutations at the solvent-front (e.g., G810R/S/C) and gatekeeper (e.g., V804M) positions. acs.org The novel tricyclic pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine derivative, APS03118, was specifically designed to overcome these challenges. By enhancing hydrogen bonding with hinge residues, it potently inhibits wild-type RET as well as a diverse range of resistance mutations. acs.org This strategy of strengthening hinge-binding interactions is hypothesized to improve inhibitory activity against drug-resistant kinase variants. acs.org Similarly, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been developed as antituberculosis agents with high potency against drug-resistant strains of Mycobacterium tuberculosis, illustrating the scaffold's utility in combating resistance across different therapeutic areas. acs.orgnih.gov
Achieving high selectivity for the target kinase over the broader human kinome is crucial for minimizing off-target effects and associated toxicities. The pyrazolo[1,5-a]pyridine scaffold offers opportunities to fine-tune selectivity. For instance, the RET inhibitor APS03118 demonstrated greater than 20-fold selectivity over a panel of off-target kinases, with the exception of FLT3 and YES kinases. acs.org Inhibition of kinases like VEGFR-2 (KDR) can lead to toxicities, so designing inhibitors that avoid such targets is a key optimization goal. acs.org
Repurposing existing kinase inhibitor scaffolds can also inform selectivity. A pyrazolo[1,5-a]pyridine compound originally developed as a human p38α inhibitor was found to be a potent inhibitor of the fungal kinase Yck2. biorxiv.orgnih.gov Subsequent profiling showed it had a very narrow spectrum of activity against human kinases, demonstrating remarkable selectivity. biorxiv.orgnih.gov Structure-activity relationship (SAR) studies on related scaffolds have shown that substitutions at different positions can cause significant shifts in potency between the target enzyme and off-target human kinases, providing a strategy to engineer selectivity. nih.gov
Translating a potent inhibitor into an effective clinical drug requires careful optimization of its pharmacokinetic properties, including bioavailability. Research on pyrazolo[1,5-a]pyridine derivatives has actively addressed this challenge. For p38 kinase inhibitors, SAR studies focused on improving in vitro metabolism and in vivo pharmacokinetic profiles. researchgate.net It was found that reducing the electron density and increasing steric hindrance at specific positions on the pyrazolopyridine core led to decreased clearance, extended half-life, and enhanced oral bioavailability in preclinical models. researchgate.net
In the development of the next-generation RET inhibitor APS03118, optimization resulted in a compound with 38.9% oral bioavailability in monkeys, supporting its advancement into clinical trials. acs.org Similarly, pyrazolo[1,5-a]pyridine-based antitubercular agents have been optimized to achieve good oral bioavailability (41% in rats) and excellent in vivo efficacy in mouse models. acs.orgresearchgate.net
Anticancer Agents
The utility of pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors is directly linked to their application as anticancer agents, given the central role of kinases in cancer cell signaling. nih.gov The scaffold is considered a promising new class of anticancer agents with favorable drug-like properties. mdpi.com
Numerous studies have demonstrated the antiproliferative activity of this class of compounds against a wide range of human cancer cell lines. The National Cancer Institute (NCI) evaluated a series of novel pyrazolo[1,5-a]pyridine derivatives against its 60-cell line panel, with some compounds showing remarkable broad-spectrum inhibitory activity. researchgate.net Specific derivatives have shown potent activity against various cancer cell types, underscoring the therapeutic potential of this scaffold in oncology. mdpi.comresearchgate.net
| Compound Class | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| Novel Pyrazolo[1,5-a]pyridine | Various | Leukemia, NSCLC, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | GI₅₀ | 1.18 - 8.18 | researchgate.net |
| Benzimidazole-pyrazolo[1,5-a]pyrimidine | MCF7 | Breast | IC₅₀ | 3.2 | mdpi.com |
| Benzimidazole-pyrazolo[1,5-a]pyrimidine | A549 | Lung | IC₅₀ | 4.2 | mdpi.com |
| Benzimidazole-pyrazolo[1,5-a]pyrimidine | HeLa | Cervical | IC₅₀ | 8.9 | mdpi.com |
| Benzimidazole-pyrazolo[1,5-a]pyrimidine | SiHa | Cervical | IC₅₀ | 7.9 | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | HCT116 | Colon | IC₅₀ | 1.51 | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | MCF7 | Breast | IC₅₀ | 7.68 | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | HepG2 | Liver | IC₅₀ | 3.53 | mdpi.com |
In Vitro and In Vivo Cytotoxicity Studies
Pyrazolo[1,5-a]pyridine derivatives have been systematically evaluated for their cytotoxic effects against a variety of human cancer cell lines. These studies are crucial in the early stages of anticancer drug discovery to identify compounds with potent growth-inhibitory and cell-killing capabilities.
A study described the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates and evaluated their biological activities against several human cancer cell lines using the SRB assay. nih.gov The evaluation was performed on A549 (Lung), MCF-7 (Breast), HCT-116 (Colon), and PC-3 (Prostate) cancer cell lines. nih.gov Another investigation into novel pyrazolo[1,5-a]pyrimidines and their Schiff bases also reported cytotoxicity against four human cancer cell lines: colon HCT116, lung A549, breast MCF-7, and liver HepG2. researchgate.net Furthermore, a separate series of new pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their in-vitro antitumor activities against human cancer cell lines, including MCF-7, HCT-116, and HepG-2. nih.govmdpi.com
The following table summarizes the cytotoxic activity of selected pyrazolo[1,5-a]pyridine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxylates | A549 (Lung) | Data not specified | nih.gov |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | MCF-7 (Breast) | Data not specified | nih.gov |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | HCT-116 (Colon) | Data not specified | nih.gov |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | PC-3 (Prostate) | Data not specified | nih.gov |
| Pyrazolo[1,5-a]pyrimidines and Schiff bases | HCT116 (Colon) | Data not specified | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines and Schiff bases | A549 (Lung) | Data not specified | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines and Schiff bases | MCF-7 (Breast) | Data not specified | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines and Schiff bases | HepG2 (Liver) | Data not specified | researchgate.net |
Targeting PI3Kδ
The phosphoinositide 3-kinase delta (PI3Kδ) is a crucial signaling molecule primarily expressed in immune cells, regulating their differentiation, proliferation, and survival. nih.gov Its overactivity is implicated in inflammatory diseases and B-cell malignancies, making it an attractive therapeutic target. nih.gov Researchers have designed and synthesized novel series of pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors. nih.gov
One study focused on developing indole (B1671886) derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov These compounds were designed to form specific hydrogen bonds with key amino acid residues, Trp-760 and Met-752, within the PI3Kδ binding pocket, a feature of many selective inhibitors. nih.gov The most potent compound from this series, CPL302253 (54), demonstrated an IC50 value of 2.8 nM against PI3Kδ, showing high selectivity. nih.gov Another series of pyrazolo[1,5-a]pyridine derivatives were developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. bohrium.comacs.org Among these, compound 20e (IHMT-PI3K-315) displayed IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively. bohrium.comacs.org This compound also effectively inhibited the phosphorylation of AKT S473 in cellular assays with EC50 values of 0.028 and 0.013 μM. acs.org
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CPL302253 (54) | PI3Kδ | 2.8 | nih.gov |
| 20e (IHMT-PI3K-315) | PI3Kγ | 4.0 | bohrium.comacs.org |
| PI3Kδ | 9.1 |
Apoptosis Induction and Cell Proliferation Inhibition
Beyond general cytotoxicity, studies have delved into the specific mechanisms by which pyrazolo[1,5-a]pyridine derivatives exert their anticancer effects. A primary mechanism is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.
One investigation found that a specific pyrazolo[1,5-a]pyridine-3-carboxylate, compound 247, caused an accumulation of MCF-7 breast cancer cells in the G1 phase of the cell cycle, indicating its role in disrupting mitotic cell cycle progression. nih.gov The cytotoxicity of pyrazolo[1,5-a]pyrimidines is often linked to their ability to inhibit key enzymes involved in cell proliferation and survival, such as the Janus kinase (Jak) family. nih.gov Inhibition of these pathways can disrupt downstream signaling and lead to the inhibition of cell growth. nih.gov Some derivatives may also induce cytotoxic effects by generating reactive oxygen species (ROS), which trigger apoptosis. nih.gov
Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) strains. The pyrazolo[1,5-a]pyridine scaffold has served as a foundation for the development of potent novel antitubercular agents.
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were designed and synthesized, exhibiting promising in vitro potency with nanomolar Minimum Inhibitory Concentration (MIC) values against the drug-susceptible H37Rv strain and a panel of clinically isolated MDR-TB strains. acs.org Another study focused on pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives with a diaryl side chain, which also showed excellent in vitro potency against both drug-susceptible H37Rv (MIC < 0.002–0.381 μg/mL) and drug-resistant M.tb strains. nih.govacs.org Specifically, they were active against isoniazid-resistant (rINH) strains (MIC < 0.002–0.465 μg/mL) and rifampicin-resistant (rRMP) strains (MIC < 0.002–0.004 μg/mL). nih.govacs.org One of the most promising compounds, 5k, from a different series, significantly reduced the bacterial burden in a mouse model infected with M.tb H37Ra. nih.gov
| Compound Series | M.tb Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| PPA Diaryl Derivatives | H37Rv | <0.002–0.381 | nih.govacs.org |
| INH-resistant | <0.002–0.465 | ||
| RMP-resistant | <0.002–0.004 | ||
| Pyrazolo[1,5-a]pyridine-3-carboxamides | H37Rv and MDR-TB | Nanomolar range | acs.org |
Inhibition of Mycobacterial ATP Synthase
A key molecular target for some antitubercular pyrazolo[1,5-a]pyrimidine derivatives is the F1F0-ATP synthase, an essential enzyme for energy production in M. tuberculosis. nih.govnih.govmdpi.com Inhibiting this enzyme effectively depletes the bacterium's energy supply, leading to cell death.
Research has identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of this enzyme. nih.govnih.govmdpi.com Modeling studies suggest that these compounds bind between the Atp-a and Atp-c subunits of the enzyme. nih.gov A series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were designed and synthesized based on this mechanism, with some analogues showing potent in vitro M.tb growth inhibition. nih.govnih.gov
Activity Against Mycobacterium Tuberculosis (M.tb) within Macrophages
A critical aspect of TB pathogenesis is the ability of M.tb to survive and replicate within host macrophages. Therefore, effective antitubercular drugs must be able to penetrate these cells and exert their activity in the intracellular environment. Several studies have shown that pyrazolo[1,5-a]pyrimidine derivatives are effective in this regard. The most promising compounds from a synthesized library of pyrazolo[1,5-a]pyrimidin-7(4H)-ones demonstrated low cytotoxicity and showed significant activity against M.tb residing within macrophages. nih.govacs.org
Antiviral Agents
The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to antiviral applications. The development of host-targeted antivirals is an attractive strategy as they may be effective against multiple pathogens and less prone to resistance development.
Research has focused on developing pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors targeting NAK kinases (numb-associated kinases), which are host proteins involved in cellular processes like clathrin-mediated endocytosis that viruses exploit for entry. biorxiv.org These inhibitors demonstrated potent inhibition of the AP-2 complex phosphorylation, a key step in this process. The antiviral activity of these compounds was evaluated against various RNA viruses, indicating their potential as broad-spectrum antiviral agents. biorxiv.org
Anti-Inflammatory Agents
The pyrazolo[1,5-a]pyridine scaffold has been identified as a promising framework for the development of new anti-inflammatory drugs. A key area of this research has been the targeting of specific kinases involved in inflammatory signaling pathways.
IRAK4 Inhibition for Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component in the signaling pathways of interleukin-1 receptors (IL-1R) and Toll-like receptors (TLRs), which are central to the innate immune response. nih.gov Dysregulation of these pathways is implicated in a variety of inflammatory conditions. Consequently, the selective inhibition of IRAK4's kinase activity is an attractive therapeutic strategy for diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. nih.gov
In the quest for novel IRAK4 inhibitors, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed. nih.gov Through a high-throughput screening campaign, N-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were initially identified as promising hits. Subsequent structural modifications, particularly at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring, led to the development of compounds with significantly improved potency and pharmacokinetic profiles suitable for oral administration. nih.gov These modifications focused on enhancing permeability and improving physical properties, guided by calculated LogD values. nih.gov The resulting 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrated excellent potency and kinase selectivity, highlighting the potential of this chemical series in treating inflammatory diseases. nih.gov
| Compound Type | Target | Therapeutic Area | Key Findings |
| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Inflammatory Diseases | Excellent potency, kinase selectivity, and oral pharmacokinetic properties. nih.gov |
Other Pharmacological Activities
Beyond their anti-inflammatory potential, derivatives of the pyrazolo[1,5-a]pyridine core have been investigated for a wide range of other pharmacological activities, demonstrating the scaffold's versatility.
Antimalarial Agents
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents. The pyrazolo[1,5-a]pyrimidine nucleus, a bioisostere of the triazolo[1,5-a]pyrimidine ring, has been explored for this purpose. nih.gov Researchers have designed and synthesized 7-arylaminopyrazolo[1,5-a]pyrimidines, which have shown activity against chloroquine-resistant strains of P. falciparum. nih.govnih.gov These compounds are believed to exert their antimalarial effect by inhibiting the parasite's dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov
Dopamine (B1211576) Receptor Ligands
Derivatives of pyrazolo[1,5-a]pyridine have been synthesized and evaluated for their ability to bind to dopamine receptors. nih.govnih.gov Based on a lead compound, FAUC 113, a series of di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives were developed. nih.gov One particular carbonitrile derivative, FAUC 327, exhibited high affinity for the D4 dopamine receptor with a Ki of 1.5 nM and significant intrinsic activity. nih.gov Further research led to the development of fluoro-substituted analogs with high affinity for the D4 receptor (Ki values ranging from 1.3 to 28 nM) and excellent selectivity over D2 and D3 receptors. nih.gov Some of these derivatives also displayed inverse agonist activity at the D4 receptor. nih.gov
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
The corticotropin-releasing factor 1 (CRF1) receptor is a key player in the body's stress response, and its antagonists are being investigated for the treatment of stress-related disorders like anxiety and depression. researchgate.netmdpi.com A series of 3-phenylpyrazolo[1,5-a]pyrimidines have been shown to have an affinity for the human CRF1 receptor. nih.govnih.gov These compounds demonstrated binding affinities with IC50 values in the nanomolar range. nih.gov Further structural modifications led to the discovery of even more potent tricyclic core antagonists, such as pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidines. nih.gov
Antidepressant and Anxiolytic Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been a subject of interest for its potential anxiolytic properties. Early studies on derivatives like 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) and its 3-halo analogs showed anxiolytic effects in animal models comparable to benzodiazepines, but without the potentiation of the central nervous system depressant effects of alcohol or barbiturates. nih.gov However, subsequent research on other pyrazolo[1,5-a]pyrimidine analogs yielded conflicting results in different behavioral models for anxiety. nih.gov These compounds did not compete with benzodiazepine (B76468) binding sites, suggesting a different mechanism of action. nih.gov While the initial findings were promising, further research is needed to fully establish the antidepressant and anxiolytic potential of this class of compounds. nih.gov
| Compound | Target/Activity | Key Findings |
| 7-arylaminopyrazolo[1,5-a]pyrimidines | Antimalarial | Active against chloroquine-resistant P. falciparum; potential PfDHODH inhibitors. nih.govnih.gov |
| Di- and trisubstituted pyrazolo[1,5-a]pyridines | Dopamine D4 Receptor Ligands | High affinity and selectivity for the D4 receptor; some derivatives show inverse agonism. nih.govnih.gov |
| 3-phenylpyrazolo[1,5-a]pyrimidines | CRF1 Receptor Antagonists | Nanomolar binding affinity for the human CRF1 receptor. nih.govnih.gov |
| 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines | Anxiolytic | Anxiolytic effects in animal models without potentiating CNS depressants. nih.gov |
Modulation of GABA Receptors by Pyrazolo[1,5-a]quinazoline Derivatives
Extensive research has focused on the synthesis and biological evaluation of pyrazolo[1,5-a]quinazoline derivatives as modulators of the γ-aminobutyric acid type A (GABAA) receptor. mdpi.comunifi.itnih.govunifi.it The GABAA receptor, a ligand-gated ion channel, is a key target for therapeutic agents aimed at treating anxiety, insomnia, and other neurological disorders. The binding of GABA to its receptor opens a chloride ion channel, leading to neuronal hyperpolarization and an inhibitory effect on neurotransmission. mdpi.com
Researchers have designed and synthesized various series of pyrazolo[1,5-a]quinazolines and their 4,5-dihydro derivatives, exploring the impact of different substituents on their interaction with the GABAA receptor. mdpi.com Electrophysiological studies on recombinant α1β2γ2L GABAA receptors have been instrumental in characterizing the activity of these compounds. mdpi.com
One study highlighted the synthesis of 3-(hetero)arylpyrazolo[1,5-a]quinazolines and 3-(hetero)aroylpyrazolo[1,5-a]quinazolines with an 8-methoxy substitution. mdpi.com The biological evaluation of these compounds revealed that some derivatives act as partial agonists, enhancing the chloride current, while others behave as inverse partial agonists, reducing the current. mdpi.com Notably, the most potent derivative identified in this series was 3-(4-methoxyphenylcarbonyl)-8-methoxy-4,5-dihydropyrazolo[1,5-a]quinazoline 11d , which demonstrated maximal activity at a concentration of 1 μM. mdpi.com
Another investigation into 8-chloropyrazolo[1,5-a]quinazoline derivatives combined synthesis, molecular modeling, and electrophysiological assays to predict and validate their profiles on the α1β2γ2-GABAAR subtype. nih.govunifi.it These studies underscore the potential of the pyrazolo[1,5-a]quinazoline scaffold as a versatile template for developing novel GABAA receptor modulators.
| Compound ID | Scaffold | Substitution | Observed Activity on GABAA Receptor |
| 6b | Pyrazolo[1,5-a]quinazoline | 8-methoxy, 3-(hetero)aroyl | Partial Agonist (enhances chlorine current) |
| 6a | Pyrazolo[1,5-a]quinazoline | 8-methoxy, 3-(hetero)aroyl | Inverse Partial Agonist (reduces chlorine current) |
| 11d | 4,5-dihydropyrazolo[1,5-a]quinazoline | 8-methoxy, 3-(4-methoxyphenylcarbonyl) | Potent Partial Agonist (maximal activity at 1 µM) |
| 6g | Pyrazolo[1,5-a]quinazoline | 8-methoxy, 3-(hetero)aroyl | Null modulator at α1β2γ2L, antagonist at the α+/β− site |
Chemical Biology Probes
The development of selective ligands for biological targets is a cornerstone of chemical biology, enabling the dissection of complex cellular processes. While probes based on Pyrazolo[1,5-a]pyridin-5-amine for estrogen receptors are not described, the related pyrazolo[1,5-a]pyrimidine core has been successfully utilized.
Development of Ligands for Estrogen Receptors based on the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework has been investigated as a novel core structure for the development of subtype-selective estrogen receptor (ER) ligands. nih.govnih.gov Estrogen receptors, ERα and ERβ, are critical regulators of a multitude of physiological processes, and their dysregulation is implicated in diseases such as breast cancer. The development of ligands that can selectively target one subtype over the other is of significant therapeutic and research interest.
One line of research focused on a series of pyrazolo[1,5-a]pyrimidine derivatives that exhibited a distinct potency and selectivity for ERβ. nih.govresearchgate.net The most notable compound from this series, 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine (also known as PHTPP), demonstrated a 36-fold binding selectivity for ERβ over ERα. nih.govresearchgate.net
Further characterization in transcriptional assays revealed that this compound acts as a full antagonist for ERβ while showing no significant activity at ERα. nih.gov This selective antagonism allows for the specific interrogation of ERβ-mediated signaling pathways. Molecular modeling studies suggest that the basis for this subtype selectivity lies in the different orientations the ligand adopts within the ligand-binding pockets of ERα and ERβ. nih.gov The development of such selective antagonists provides powerful chemical tools for studying the distinct biological roles of ERβ. nih.govresearchgate.net
| Compound | Scaffold | Selectivity | Activity |
| PHTPP | Pyrazolo[1,5-a]pyrimidine | 36-fold for ERβ | ERβ antagonist |
Applications in Materials Science
Photophysical Properties as Fluorophores
The pyrazolo[1,5-a]pyridine (B1195680) scaffold is a key structural motif in the development of novel fluorophores due to its inherent fluorescence properties. nih.govrsc.org These compounds are noted for their compact size and significant photophysical characteristics, making them suitable for a range of applications, including as fluorescent probes. unito.itmdpi.com The fluorescence of these molecules often arises from an intramolecular charge transfer (ICT) mechanism, which can be modulated by chemical substitutions on the heterocyclic ring system. nih.govresearchgate.net
Derivatives of pyrazolo[1,5-a]pyridine have been shown to exhibit high fluorescence quantum yields. For instance, a novel fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative was developed and demonstrated a high quantum yield (φ = 0.64) when used to detect pH changes in acidic conditions. nih.govrsc.org The photophysical properties can be finely tuned by introducing electron-donating or electron-withdrawing groups to the core structure, which alters the energy of the electronic transitions and thus the absorption and emission wavelengths. unito.it This donor-π-acceptor framework is a key strategy for modifying properties such as the Stokes shift and for creating fluorophores with specific emission profiles. unito.it
The closely related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also been extensively studied, showcasing the versatility of this class of fused N-heterocycles. These related compounds have demonstrated tunable photophysical properties with quantum yields reaching as high as 0.97 in solution. nih.gov Furthermore, certain derivatives exhibit significant fluorescence in the solid state, a desirable property for applications in organic light-emitting diodes (OLEDs) and solid-state sensors. rsc.org
Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Derivative/Condition | Max Absorption (λabs) | Max Emission (λem) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine | Carboxylic acid derivative (pH 2.4) | - | 445 nm | 0.64 | nih.govrsc.org |
| Pyrazolo[1,5-a]pyrimidine | 7-(4-Methoxyphenyl) derivative | - | - | 0.97 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | 7-(4-Pyridyl) derivative (solid state) | - | - | 0.63 | rsc.org |
Supramolecular Phenomena and Crystal Formation
The rigid, planar structure of the pyrazolo[1,5-a]pyridine core, combined with its capacity for specific intermolecular interactions, makes it a valuable building block in supramolecular chemistry and crystal engineering. The presence of the primary amine group in pyrazolo[1,5-a]pyridin-5-amine, along with the nitrogen atoms within the bicyclic system, allows the molecule to act as both a hydrogen bond donor and acceptor. These interactions are crucial in guiding the self-assembly of molecules into ordered, crystalline structures.
While detailed crystal structure analysis for this compound is not extensively reported, studies on the related pyrazolo[1,5-a]pyrimidine scaffold have highlighted its tendency to form crystals with notable conformational and supramolecular features. nih.gov The non-covalent interactions, such as hydrogen bonding and π-π stacking, dictate the molecular packing in the solid state. In related N-heterocyclic compounds, specific and recurring hydrogen-bonding patterns, known as supramolecular synthons, are frequently observed. acs.org For example, the amine group can form N-H···N or N-H···O hydrogen bonds, leading to the formation of dimers, chains, or more complex three-dimensional networks. acs.org The formation of the R₂²(8) hydrogen-bonded motif is a common feature in systems containing an α-aminopyridinium moiety, demonstrating a robust pattern of molecular recognition. acs.org The ability to predict and control these supramolecular arrangements is key to designing crystalline materials with desired physical properties, such as stability, solubility, and optical characteristics.
Dyes and Pigments
The extended π-conjugated system of the pyrazolo[1,5-a]pyridine ring system makes it an effective chromophore, which is the basis for its application in the development of dyes and pigments. documentsdelivered.com The electronic structure of these molecules allows them to absorb light in the visible region of the electromagnetic spectrum, resulting in their characteristic color.
The color and dyeing properties can be systematically modified by attaching various functional groups (auxochromes) to the core scaffold. These groups can alter the electron density within the molecule, thereby shifting the absorption wavelength to produce a wide range of colors. The closely related pyrazolo[1,5-a]pyrimidines have been successfully utilized as disperse dyes, which are used for coloring synthetic fibers like polyester (B1180765). mdpi.com For example, novel azopyrazolopyrimidine dyes have been synthesized and applied to polyester fibers, demonstrating the practical utility of this class of compounds in the textile industry. mdpi.com The versatility of the synthetic routes allows for the creation of a diverse library of colored compounds suitable for various applications. researchgate.net
Future Directions and Research Perspectives
Development of Novel Synthetic Approaches for Pyrazolo[1,5-a]pyridin-5-amine
While established methods for synthesizing the pyrazolo[1,5-a]pyridine (B1195680) core exist, ongoing research aims to develop more efficient, versatile, and environmentally friendly synthetic routes. nih.govbenthamdirect.comtandfonline.com Future work in this area is expected to focus on several promising strategies. One key direction is the advancement of one-pot, multicomponent reactions that allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. mdpi.com This approach is advantageous for creating diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies. nih.gov
Furthermore, the application of green chemistry principles is becoming increasingly important. nih.gov This includes the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the development of reactions that proceed in aqueous media or use environmentally benign catalysts. nih.gov Palladium-catalyzed cross-coupling reactions have already proven effective for introducing a variety of functional groups onto the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, and further exploration of these and other transition-metal-catalyzed reactions will likely lead to novel synthetic pathways for functionalized Pyrazolo[1,5-a]pyridin-5-amines. nih.gov Additionally, cross-dehydrogenative coupling (CDC) reactions offer an atom-economical method for forming C-C and C-N bonds, providing a modern and efficient strategy for synthesizing uniquely substituted pyrazolo[1,5-a]pyridine derivatives. acs.org
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Multicomponent Reactions | Rapid generation of molecular diversity for SAR studies. nih.govmdpi.com |
| Microwave-Assisted Synthesis | Accelerated reaction times and improved yields. nih.gov |
| Green Chemistry Approaches | Use of environmentally friendly solvents and catalysts. nih.gov |
| Cross-Dehydrogenative Coupling | High atom economy and efficiency in forming new bonds. acs.org |
Enhancing Selectivity and Bioavailability of this compound Derivatives
A significant challenge in drug development is optimizing a compound's selectivity for its intended biological target to minimize off-target effects and associated toxicity. rsc.org For this compound derivatives, future research will concentrate on structural modifications to enhance this selectivity. This involves detailed SAR studies to understand how different substituents on the pyrazolo[1,5-a]pyridine core influence binding to specific targets, such as protein kinases. nih.govrsc.org The structural diversity of the scaffold allows for fine-tuning of steric and electronic properties to achieve desired selectivity profiles. nih.gov
Improving bioavailability is another critical aspect of translating a promising compound into a viable therapeutic agent. nih.govacs.org Poor oral bioavailability can hinder the clinical development of otherwise potent molecules. nih.gov Research in this area will likely involve strategies such as modifying the lipophilicity of the molecule and introducing functional groups that improve solubility and metabolic stability. acs.org Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common tactic to enhance pharmacokinetic properties without losing biological activity. rsc.orgcambridgemedchemconsulting.com For instance, the strategic introduction of fluorine atoms can modulate metabolic stability and pKa. cambridgemedchemconsulting.comnih.gov
| Optimization Goal | Research Strategy | Example |
| Enhancing Selectivity | Detailed Structure-Activity Relationship (SAR) studies. nih.govrsc.org | Modifying substituents to improve binding to a specific kinase. nih.gov |
| Improving Bioavailability | Modifying physicochemical properties (e.g., lipophilicity, solubility). acs.org | Introducing heterocycles to improve water solubility. acs.org |
| Metabolic Stability | Bioisosteric replacement. rsc.orgcambridgemedchemconsulting.com | Strategic fluorination to block metabolic oxidation. cambridgemedchemconsulting.comnih.gov |
Exploring New Biological Targets and Mechanisms of Action
The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated activity against a wide range of biological targets, particularly protein kinases involved in cancer signaling pathways such as EGFR, B-Raf, and CDKs. nih.govrsc.org However, the full therapeutic potential of this compound derivatives is likely yet to be uncovered. Future research will focus on screening these compounds against a broader array of biological targets to identify novel therapeutic applications. nih.gov
This exploration could lead to the discovery of inhibitors for newly identified targets in oncology, as well as in other disease areas like inflammatory conditions, infectious diseases, and neurodegenerative disorders. mdpi.comnih.gov For example, pyrazolo[1,5-a]pyrimidine-7-amines have been investigated as inhibitors of mycobacterial ATP synthase for treating tuberculosis. mdpi.comnih.gov Identifying the precise mechanism of action is crucial. Studies may reveal that derivatives act not only as traditional ATP-competitive inhibitors but also through other mechanisms, such as allosteric inhibition or by disrupting protein-protein interactions. nih.govrsc.orgacs.org Unraveling these mechanisms will provide a deeper understanding of their biological effects and guide the design of next-generation therapeutic agents. rsc.org
Computational Drug Design and High-Throughput Screening
Modern drug discovery heavily relies on computational methods and high-throughput screening (HTS) to accelerate the identification of new lead compounds. nih.govnovartis.com These approaches will be instrumental in advancing the development of this compound derivatives. Computational drug design, including molecular docking and molecular dynamics simulations, can be used to predict how different derivatives will bind to the active site of a target protein. researchgate.net This allows for the rational design of molecules with improved potency and selectivity before they are synthesized, saving time and resources. nih.gov
HTS enables the rapid screening of large libraries of compounds against a specific biological target. nih.gov By creating diverse libraries of this compound analogues, researchers can efficiently identify initial "hits" with promising activity. nih.govacs.org These hits can then be further optimized using structure-based drug design, where co-crystal structures of the compound bound to its target protein provide detailed insights into the key binding interactions, guiding further chemical modifications. nih.gov This integrated approach of HTS and computational design has proven successful in discovering potent inhibitors within the pyrazolo[1,5-a]pyrimidine class. nih.govnovartis.com
Application of this compound in Emerging Technologies
Beyond their therapeutic potential, the unique chemical and physical properties of pyrazolo[1,5-a]pyridine derivatives make them attractive candidates for applications in emerging technologies. mdpi.comnih.gov A notable example is their use as fluorophores. nih.gov Recently, a novel fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative was developed for detecting pH changes in cellular environments. nih.gov This probe demonstrated high quantum yield, sensitivity, and a rapid response time, highlighting the potential for this scaffold in the development of advanced chemosensors and bio-imaging agents. nih.gov
The significant photophysical properties of these compounds also suggest potential applications in materials science. mdpi.comresearchgate.net Research could explore their use in the development of organic light-emitting diodes (OLEDs), fluorescent dyes for various imaging modalities, or as components in other advanced materials where their electronic and optical properties can be exploited. As our understanding of the structure-property relationships of the pyrazolo[1,5-a]pyridine core deepens, more innovative applications in diverse technological fields are likely to emerge. mdpi.com
Q & A
Q. Key Methodologies
- Catalyst Selection : Novel catalysts (e.g., boron-based) enhance regioselectivity in one-pot pyrazolo[1,5-a]pyrimidine syntheses .
- Microwave Assistance : Reduces reaction times (e.g., from hours to minutes) and improves yields in cyclization steps .
- Solvent Optimization : Water or ethanol under reflux minimizes side reactions compared to polar aprotic solvents .
What strategies address contradictions between in vitro and in vivo biological data for these compounds?
Basic Approach
Incorporate physicochemical profiling (e.g., logP, solubility) to assess bioavailability discrepancies. For example, trifluoromethyl groups improve metabolic stability but may reduce solubility, affecting in vivo efficacy .
Advanced Mitigation
Use isotopic labeling (e.g., 18F) for pharmacokinetic tracking in animal models. Comparative biodistribution studies with controls like [18F]FDG validate target engagement .
How do structural modifications impact the biological activity of this compound derivatives?
Q. SAR Insights
- Substituent Effects : Bulky groups at position 3 (e.g., phenylsulfonyl) enhance 5-HT6 receptor antagonism by restricting conformational flexibility via intramolecular H-bonding .
- Fluorine Incorporation : Trifluoromethyl groups at position 2 increase selectivity for kinase targets (e.g., BMP receptors) by modulating electronic and steric properties .
What computational tools aid in designing this compound derivatives with improved ADME profiles?
Q. Advanced Design
- cLogP Prediction : Guides modifications to balance lipophilicity and solubility. For example, adding ionizable groups (e.g., dimethylaminoethyl) reduces cLogP while maintaining potency .
- Molecular Dynamics : Simulates binding to targets like A2A adenosine receptors, optimizing substituent placement for affinity .
How are multi-component reactions (MCRs) applied to synthesize this compound libraries?
Methodology
MCRs combining barbituric acids, aldehydes, and 1H-pyrazol-5-amines under solvent-free conditions yield diverse pyrazolo[1,5-a]pyrimidine-diones. This approach simplifies purification and scales efficiently .
What analytical challenges arise in characterizing fused pyrazolo-pyrimidine systems?
Q. Advanced Techniques
- HRMS-ESI : Distinguishes isotopic patterns in halogenated derivatives (e.g., 3-iodo analogs) .
- NOESY NMR : Assigns spatial proximity of substituents in crowded fused-ring systems .
How can regioselectivity be controlled in this compound functionalization?
Q. Key Findings
- Position 7 Modification : Electrophilic substitution at position 7 (e.g., formylation) is favored due to electron-rich pyridine nitrogen, enabling selective derivatization .
- Protecting Groups : tert-Butyl carbamate protects amines during halogenation, preventing unwanted side reactions .
What are the limitations of current synthetic methods for this scaffold?
Q. Critical Analysis
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
